molecular formula C6H13NO8P- B11820446 2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-)

2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-)

Cat. No.: B11820446
M. Wt: 258.14 g/mol
InChI Key: XHMJOUIAFHJHBW-IVMDWMLBSA-M
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C6H13NO8P-

Molecular Weight

258.14 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-azaniumyl-3,4,6-trihydroxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3-,4-,5-,6?/m1/s1

InChI Key

XHMJOUIAFHJHBW-IVMDWMLBSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C1C(C(C(C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucosamine 6-phosphate can be synthesized through the enzymatic conversion of fructose 6-phosphate and glutamine by glucosamine-6-phosphate deaminase . This reaction occurs under mild conditions, typically at physiological pH and temperature.

Industrial Production Methods: Industrial production of D-glucosamine 6-phosphate often involves microbial fermentation. This method is preferred due to its economic and eco-friendly nature . Genetically modified bacterial strains are used to enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

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